molecular formula C13H15N3 B13882482 2-N-(2-phenylethyl)pyridine-2,3-diamine

2-N-(2-phenylethyl)pyridine-2,3-diamine

Cat. No.: B13882482
M. Wt: 213.28 g/mol
InChI Key: AHVRYQBUUAZWMF-UHFFFAOYSA-N
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Description

2-N-(2-Phenylethyl)pyridine-2,3-diamine is a pyridine derivative characterized by a phenylethyl substituent at the N2 position of the pyridine-2,3-diamine scaffold. This compound belongs to a broader class of pyridine diamines, which are studied for their diverse chemical and biological properties. The core pyridine-2,3-diamine structure consists of a six-membered aromatic ring with two adjacent amine groups at the 2- and 3-positions, enabling versatile reactivity and hydrogen-bonding capabilities . Substitutions at the N2 or N3 positions, such as the phenylethyl group in this compound, modulate electronic, steric, and solubility properties, influencing applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-N-(2-phenylethyl)pyridine-2,3-diamine

InChI

InChI=1S/C13H15N3/c14-12-7-4-9-15-13(12)16-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10,14H2,(H,15,16)

InChI Key

AHVRYQBUUAZWMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C=CC=N2)N

Origin of Product

United States

Preparation Methods

Reduction of 2-Phenacylpyridine Oxime

A key synthetic route reported involves the reduction of 2-phenacylpyridine oxime to yield 2-(2-amino-2-phenylethyl)pyridine, which is closely related to the target compound (or its analogues). This method was detailed in a study where:

  • 2-Phenacylpyridine was first prepared by reacting 2-picolyllithium with methyl benzoate.
  • The 2-phenacylpyridine was converted to its oxime derivative.
  • The oxime was then reduced using zinc dust in ethanolic acetic acid to afford 2-(2-amino-2-phenylethyl)pyridine.
  • This diamine intermediate could be further functionalized, for example, by condensation with diethyl carbonate or benzaldehyde to form heterocyclic derivatives.

This approach is notable for its use of relatively mild reducing conditions and the accessibility of the oxime intermediate (Scheme IV in the source document).

Direct Amination of Pyridine N-Oxides

An alternative method for preparing 2-aminopyridine derivatives involves the reaction of pyridine N-oxides with activated isocyanides followed by mild hydrolysis. This one-pot, two-step process yields substituted 2-aminopyridines with good efficiency (up to 84% yield reported). The process includes:

  • Activation of pyridine N-oxide.
  • Reaction with an isocyanide to form an N-formylaminopyridine intermediate.
  • Mild hydrolysis to liberate the 2-aminopyridine.

While this method is more general for 2-aminopyridines, it can be adapted for derivatives such as this compound by appropriate choice of starting materials and reaction conditions.

Catalytic Amination Using Copper Catalysts

Industrial and patent literature describes catalytic amination processes for diaminopyridines, which can be extended to substituted derivatives. These processes typically involve:

  • Using copper catalysts (e.g., CuBr, CuI) in catalytic amounts (0.5–7 mol%) to facilitate amination.
  • Reaction conditions include ammonia concentrations of 5–10 moles per mole of pyridine substrate.
  • Reactions can be conducted in solution with solvents like tetramethylene sulfone and chloroform or under interfacial conditions with aqueous and organic phases.
  • The product isolation involves aqueous workup and drying.

Though this method is more general for diaminopyridines such as 2,6-diaminopyridine, it provides a framework for modifying pyridine rings with amino groups and could be adapted for the phenylethyl-substituted derivative.

Synthesis via 2,3-Diaminopyridine Precursors

The 2,3-diaminopyridine core can be synthesized by reduction of 2-chloro-3-aminopyridine with zinc ammonium chloride under high temperature (220°C) in an autoclave for 5 hours, yielding about 60%. This intermediate can then be functionalized to introduce the 2-phenylethyl substituent via nucleophilic substitution or condensation reactions.

Microwave-Assisted Cyclization and Functionalization

Microwave irradiation has been used to facilitate cyclization reactions involving 2,3-diaminopyridine derivatives and benzamide or benzaldehyde derivatives. For example, condensation of pyridine-2,3-diamine with benzamides under microwave heating (140°C) yields imidazopyridine derivatives, which suggests a potential route for modifying the this compound scaffold.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes Reference
Reduction of 2-phenacylpyridine oxime Zinc dust, ethanolic acetic acid, room temperature Not specified Provides direct access to 2-(2-amino-2-phenylethyl)pyridine intermediate
Pyridine N-oxide + activated isocyanides One-pot, two-step, mild hydrolysis, up to 84% yield Up to 84 Efficient for 2-aminopyridines; adaptable for substituted derivatives
Copper-catalyzed amination CuBr or CuI catalyst, ammonia, solvents (tetramethylene sulfone/chloroform) Not specified Industrially scalable; adaptable for various diaminopyridines
Reduction of 2-chloro-3-aminopyridine Zinc ammonium chloride, 220°C, autoclave, 5 h 60 Provides 2,3-diaminopyridine precursor for further functionalization
Microwave-assisted condensation Pyridine-2,3-diamine, benzamide derivatives, microwave 140°C 19 Useful for cyclization and functionalization of diamine derivatives

Research Outcomes and Notes

  • The reduction of 2-phenacylpyridine oxime is a practical route to the amino-substituted phenylethyl pyridine, serving as a key intermediate for further derivatization and heterocyclic synthesis.
  • The pyridine N-oxide/isocyanide method offers a mild and efficient alternative to traditional harsh amination conditions, expanding the synthetic toolbox for 2-aminopyridine derivatives.
  • Copper-catalyzed amination processes provide industrially relevant methods with potential for scale-up and adaptation to substituted pyridines, including phenylethyl-substituted derivatives.
  • The 2,3-diaminopyridine core synthesis via zinc ammonium chloride reduction is well-established and offers a reliable precursor for subsequent functionalization steps.
  • Microwave-assisted methods, though lower yielding, offer rapid synthesis and cyclization opportunities, valuable for exploring derivative libraries.

Chemical Reactions Analysis

Types of Reactions

2-N-(2-phenylethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

2-N-(2-phenylethyl)pyridine-2,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-N-(2-phenylethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Pyridine-2,3-diamine Derivatives and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Notable Properties/Applications References
2-N-(2-Phenylethyl)pyridine-2,3-diamine 2-Phenylethyl at N2 C13H15N3 213.28 Not explicitly provided Potential antimicrobial/anticancer activity (inferred from dimerization studies)
N2-Ethylpyridine-2,3-diamine Ethyl at N2 C7H11N3 137.18 32282-06-7 Lab reagent; basic structural analog
N2-(3-Fluorophenyl)pyridine-2,3-diamine 3-Fluorophenyl at N2 C11H10FN3 203.22 70358-36-0 Enhanced electronic effects due to fluorine
N2-(4-Methylbenzyl)pyridine-2,3-diamine 4-Methylbenzyl at N2 C13H15N3 213.28 99960-20-0 Bulky substituent for steric modulation
N3-Benzyl-pyridine-2,3-diamine Benzyl at N3 C12H13N3 199.25 79707-12-3 Dual amine sites for coordination chemistry
N2-(2,2,2-Trifluoroethyl)pyridine-2,3-diamine Trifluoroethyl at N2 C7H8F3N3 191.15 Not explicitly provided Electron-withdrawing substituent for stability
Pyridine-2,3-diamine dihydrochloride Dihydrochloride salt C5H9Cl2N3 182.05 71477-20-8 Improved solubility for pharmaceutical use

Physicochemical Properties

  • Solubility : Derivatives with hydrophilic groups (e.g., dihydrochloride salts in ) exhibit higher aqueous solubility compared to neutral analogs like N2-ethyl or N2-benzyl derivatives.
  • Steric Hindrance : Bulky substituents (e.g., benzyl in or 4-methylbenzyl in ) may hinder molecular packing or receptor binding, impacting bioavailability.

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